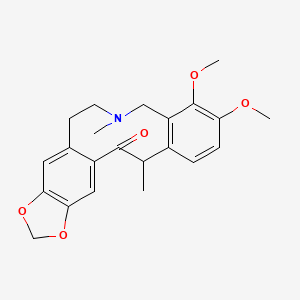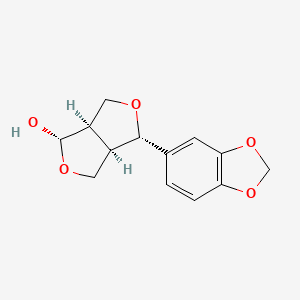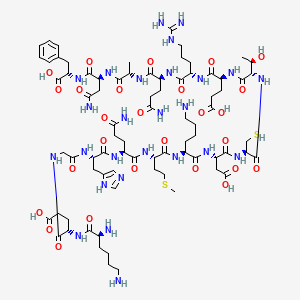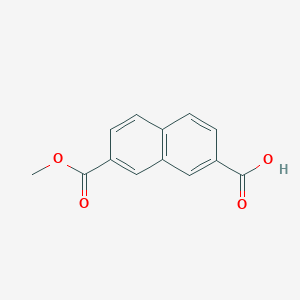
Monomethyl 2,7-naphthalenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethyl 2,7-naphthalenedicarboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylate groups at the 2 and 7 positions of the naphthalene ring, with one of these groups being esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monomethyl 2,7-naphthalenedicarboxylate can be synthesized through the esterification of 2,7-naphthalenedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25–27°C) to selectively esterify one of the carboxyl groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of alkylnaphthalenes followed by esterification. The homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is another method that offers high selectivity and fewer steps .
Análisis De Reacciones Químicas
Types of Reactions: Monomethyl 2,7-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2,7-naphthalenedicarboxylic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Monomethyl 2,7-naphthalenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology and Medicine: Potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of polyesters and other polymers with enhanced properties.
Mecanismo De Acción
The mechanism by which monomethyl 2,7-naphthalenedicarboxylate exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks. The molecular targets and pathways involved include coordination bonds with metal centers and supramolecular interactions .
Comparación Con Compuestos Similares
2,6-naphthalenedicarboxylate: Another naphthalene derivative with carboxyl groups at the 2 and 6 positions.
1,4-naphthalenedicarboxylate: Contains carboxyl groups at the 1 and 4 positions of the naphthalene ring.
Comparison: Monomethyl 2,7-naphthalenedicarboxylate is unique due to the specific positioning of its carboxyl groups and the presence of a methyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers, making it particularly useful in the synthesis of MOFs and other advanced materials .
Propiedades
Número CAS |
7568-17-4 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
7-methoxycarbonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15) |
Clave InChI |
GFUSLUJZIDIKSK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
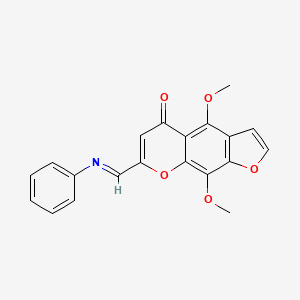
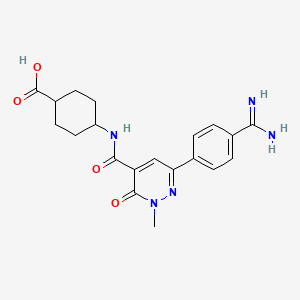
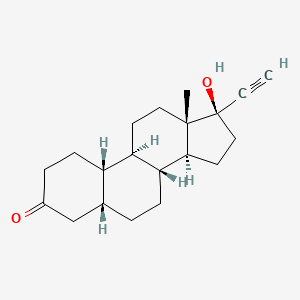
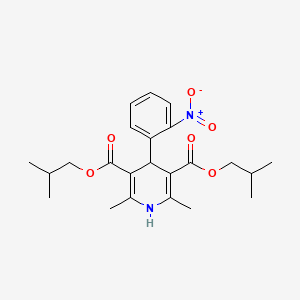
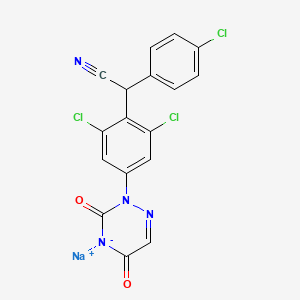
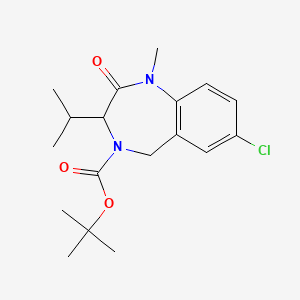
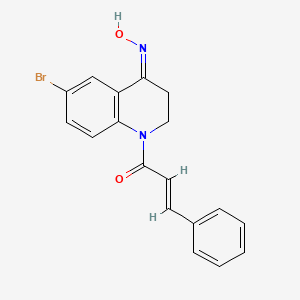
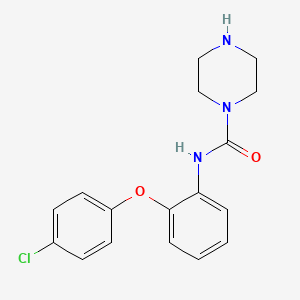
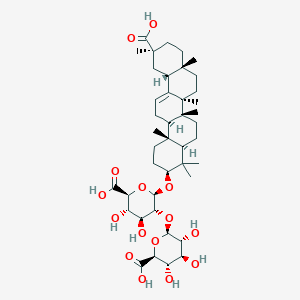
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
